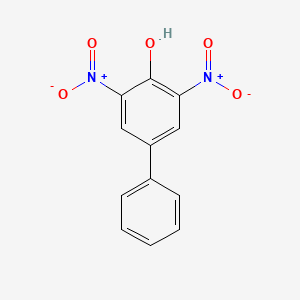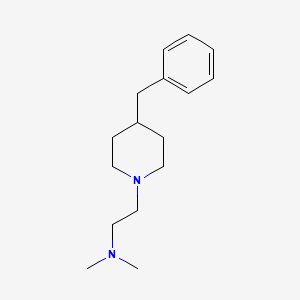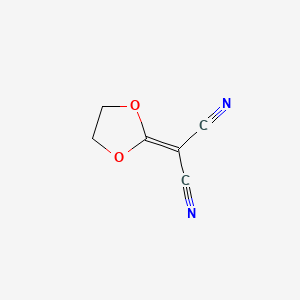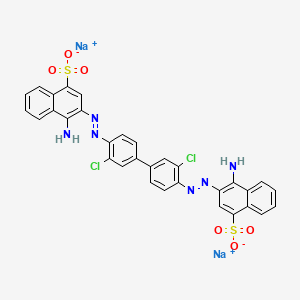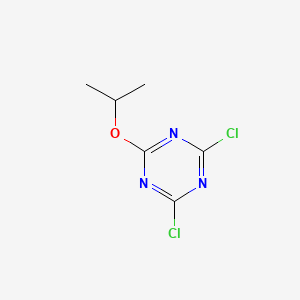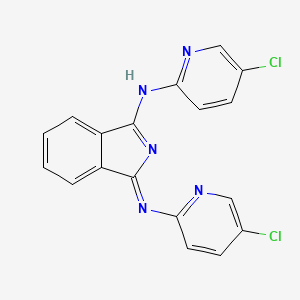
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is a complex organic compound featuring a unique structure with two chloropyridinyl groups and an isoindoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 5-chloropyridine-2-amine with isoindoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the chloropyridinyl groups to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It serves as a probe in biochemical assays to understand molecular mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic potential.
類似化合物との比較
Similar Compounds
- (1Z)-N-(5-Bromopyridin-2-yl)-1-[(5-bromopyridin-2-yl)imino]-1H-isoindol-3-amine
- (1Z)-N-(5-Fluoropyridin-2-yl)-1-[(5-fluoropyridin-2-yl)imino]-1H-isoindol-3-amine
- (1Z)-N-(5-Methylpyridin-2-yl)-1-[(5-methylpyridin-2-yl)imino]-1H-isoindol-3-amine
Uniqueness
What sets (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE apart from similar compounds is its specific chloropyridinyl groups, which confer unique reactivity and binding properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions.
特性
CAS番号 |
61702-10-1 |
|---|---|
分子式 |
C18H11Cl2N5 |
分子量 |
368.2 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-3-(5-chloropyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C18H11Cl2N5/c19-11-5-7-15(21-9-11)23-17-13-3-1-2-4-14(13)18(25-17)24-16-8-6-12(20)10-22-16/h1-10H,(H,21,22,23,24,25) |
InChIキー |
FEYVBCVEXZYFQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=NC=C(C=C3)Cl)NC4=NC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=NC=C(C=C3)Cl)NC4=NC=C(C=C4)Cl |
| 61702-10-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






